

Samuraciclib Hydrochloride: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Samuraciclib hydrochloride

Cat. No.: B608047

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Introduction

Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions. Additionally, CDK7 is a subunit of the general transcription factor TFIIF, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.[1][2] By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology.[1][4]

This document provides detailed application notes and protocols for the use of **Samuraciclib hydrochloride** in preclinical research, with a focus on its solubility in DMSO, in vitro cell-based assays, and its mechanism of action.

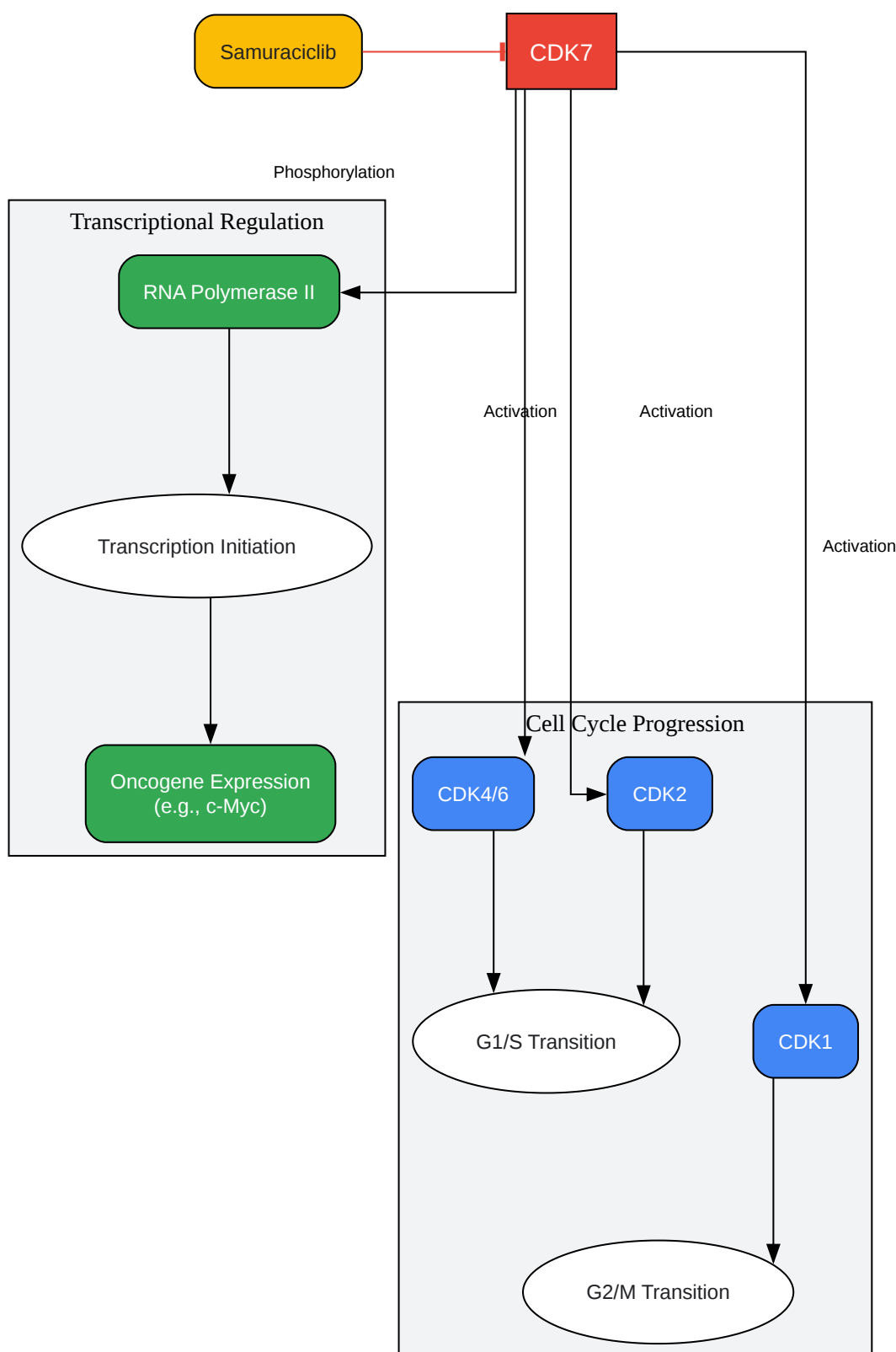
Data Presentation: Solubility of Samuraciclib Hydrochloride

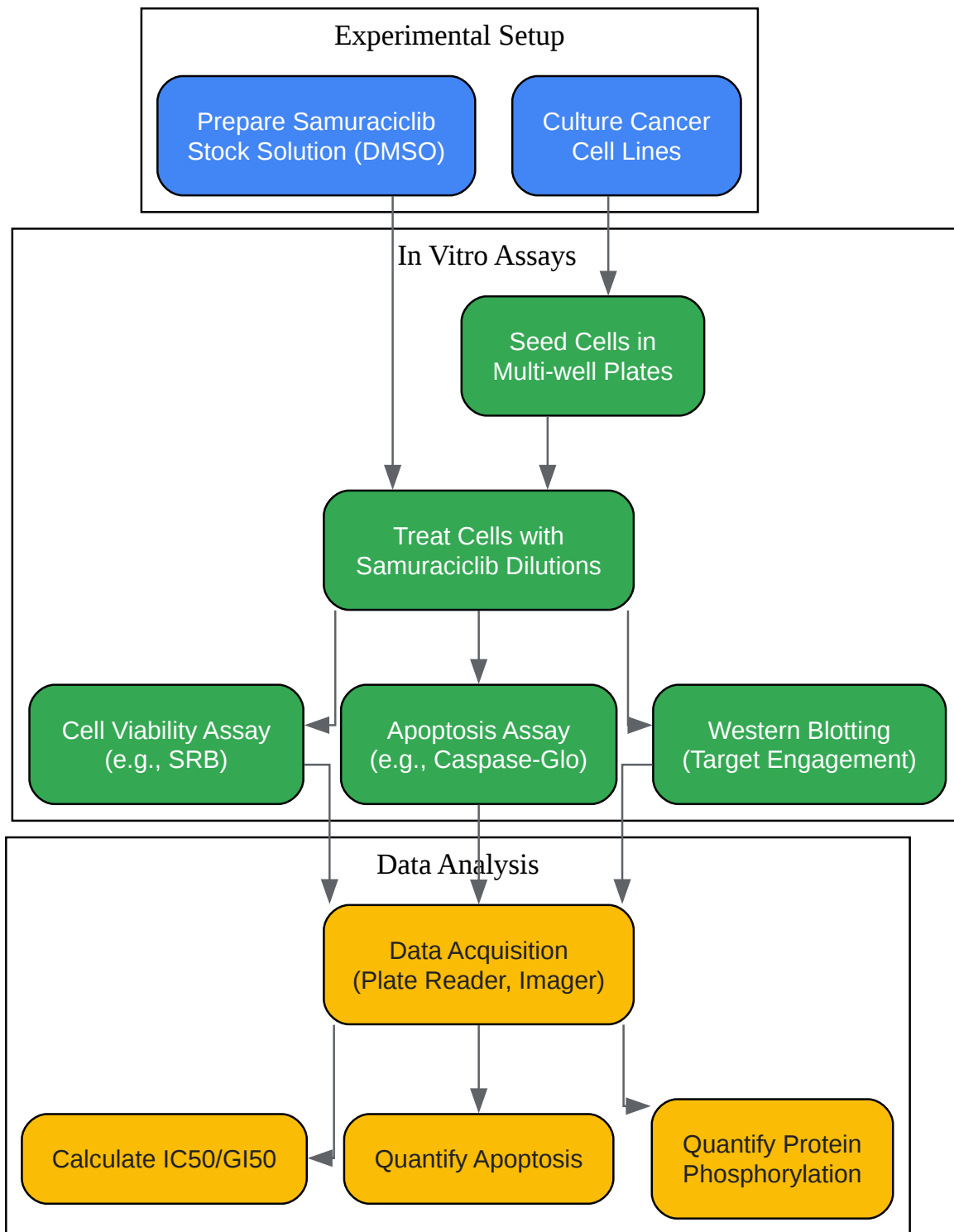
The solubility of **Samuraciclib hydrochloride** in various solvents is a critical parameter for the design of in vitro and in vivo experiments. The following table summarizes the reported solubility data in Dimethyl Sulfoxide (DMSO). It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce solubility. [5] Ultrasonication may also be required to achieve complete dissolution.[2][6]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	25	58.01	Requires sonication.
DMSO	86	199.54	Use fresh DMSO as moisture can reduce solubility.[5]
DMSO	100	232.03 - 253.48	Requires sonication. [2][3]

Signaling Pathway and Mechanism of Action

Samuraciclib exerts its anti-cancer effects through the dual inhibition of CDK7's kinase activity, impacting both cell cycle control and transcriptional regulation.





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